

How to store 2-Oleoylglycerol to maintain its activity.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oleoylglycerol

Cat. No.: B133480

[Get Quote](#)

Technical Support Center: 2-Oleoylglycerol

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of **2-Oleoylglycerol** (2-OG) to maintain its biological activity. Below, you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **2-Oleoylglycerol** (2-OG)?

A1: To ensure the long-term stability and activity of 2-OG, it is critical to store it under appropriate conditions. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent. For neat 2-OG, storage at -20°C is recommended for up to three years.^{[1][2]} When stored as a solution, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.^{[1][3]}

Q2: What solvents are recommended for preparing a stock solution of 2-OG?

A2: **2-Oleoylglycerol** is soluble in several organic solvents. Ethanol is a commonly used solvent, with a solubility of up to 15 mg/mL.^{[1][3]} Other suitable solvents include DMSO and DMF, both with a solubility of up to 5 mg/mL.^[1] It is crucial to use anhydrous solvents, as the presence of water can promote hydrolysis.

Q3: How should I handle 2-OG before use in an experiment?

A3: Before use, and prior to opening the vial, it is recommended that the product be allowed to warm to room temperature for at least 60 minutes.[\[4\]](#) This prevents condensation of atmospheric moisture into the vial, which could lead to hydrolysis of the compound.

Q4: What are the primary degradation pathways for 2-OG?

A4: The two main degradation pathways for 2-OG are isomerization and hydrolysis. Isomerization, also known as acyl migration, is the process where the oleoyl group moves from the sn-2 position to the sn-1 or sn-3 position, forming the less biologically active 1-oleoylglycerol. Hydrolysis is the cleavage of the ester bond, resulting in oleic acid and glycerol. [\[2\]](#) Both processes can be accelerated by improper storage conditions such as exposure to moisture and elevated temperatures.

Data Presentation: Storage and Stability of 2-Oleoylglycerol

Form	Storage Temperature	Recommended Solvent(s)	Stability	Reference(s)
Pure/Solid	-20°C	N/A	Up to 3 years	[1]
In Solution	-20°C	Ethanol	Up to 2 years	[5]
In Solution	-80°C	Ethanol, DMSO, DMF	Up to 1 year	[1] [3]

Troubleshooting Guide

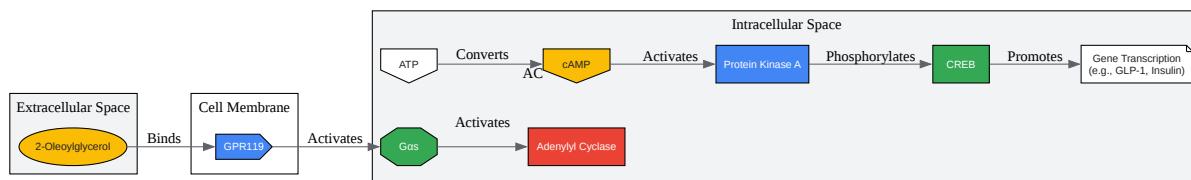
Issue	Possible Cause(s)	Recommended Solution(s)
Loss of Biological Activity	<ul style="list-style-type: none">- Degradation: The compound may have undergone isomerization to the less active 1-oleoylglycerol or hydrolysis due to improper storage (e.g., repeated freeze-thaw cycles, exposure to moisture).-Improper Handling: The stock solution may not have been prepared with an anhydrous solvent.	<ul style="list-style-type: none">- Prepare fresh aliquots from a properly stored stock solution.-Ensure the use of high-purity, anhydrous solvents for preparing stock solutions.-Always allow the vial to warm to room temperature before opening.
Precipitation in Aqueous Buffer	<ul style="list-style-type: none">- Low Aqueous Solubility: 2-OG is a lipid with limited solubility in aqueous solutions. The concentration may be too high for the buffer system.	<ul style="list-style-type: none">- Try working with lower concentrations of 2-OG in your assay.- Consider using a carrier molecule, such as bovine serum albumin (BSA), to improve solubility.
Inconsistent Experimental Results	<ul style="list-style-type: none">- Compound Instability in Media: 2-OG may degrade over time in aqueous cell culture media at 37°C.-Variability in Stock Solution: Incomplete dissolution or precipitation in the stock solution can lead to inconsistent dosing.	<ul style="list-style-type: none">- For long-term experiments, consider frequent replacement of the culture medium containing 2-OG.- Ensure the stock solution is completely dissolved. Gentle warming or sonication may aid dissolution.

Experimental Protocols

Key Experiment: In Vitro GPR119 Activation Assay

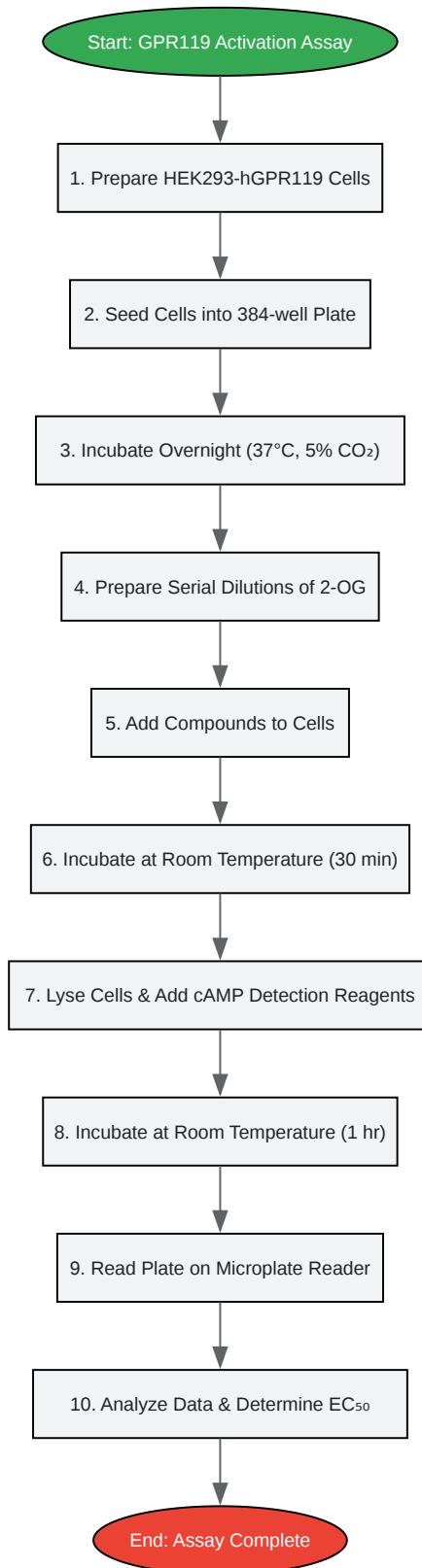
This protocol describes a cell-based assay to measure the activation of the G protein-coupled receptor 119 (GPR119) by **2-Oleoylglycerol**, quantified by the production of cyclic AMP (cAMP).

Materials:


- HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **2-Oleoylglycerol** (test compound)
- Reference GPR119 agonist (e.g., AR231453)
- cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
- 384-well white microplates

Procedure:

- Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of 2-OG and the reference agonist in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
- Cell Stimulation: Remove the culture medium from the wells and add the compound dilutions to the cells.
- Incubation: Incubate the plate for 30 minutes at room temperature.
- Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.
- Final Incubation: Incubate for 1 hour at room temperature, protected from light.
- Measurement: Read the plate on a compatible microplate reader.
- Data Analysis: Calculate the signal for each well and plot the response against the logarithm of the compound concentration. Determine the EC₅₀ value using a sigmoidal dose-response


curve fit.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: GPR119 signaling pathway activated by **2-Oleoylglycerol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a 2-OG GPR119 activation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [How to store 2-Oleoylglycerol to maintain its activity.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133480#how-to-store-2-oleoylglycerol-to-maintain-its-activity\]](https://www.benchchem.com/product/b133480#how-to-store-2-oleoylglycerol-to-maintain-its-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com